molecular formula C23H20N2O4 B239915 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B239915
M. Wt: 388.4 g/mol
InChI Key: HACZYTKGJWWYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Specifically, this compound inhibits the activity of the protein kinase B (Akt) pathway, which is known to be overactive in many types of cancer cells. By inhibiting this pathway, this compound effectively stops the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. Studies have shown that this compound exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, this compound has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for researchers studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases.
However, there are also limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.

Future Directions

There are several future directions that researchers can pursue with regards to the study of 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is the development of more efficient synthesis methods for this compound, which can increase its availability for research purposes. Additionally, researchers can further investigate the potential applications of this compound in various fields, such as the treatment of neurodegenerative diseases and inflammatory and oxidative stress-related diseases. Finally, researchers can also explore the potential of this compound as a lead compound for the development of new anti-cancer drugs.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 5-methyl-1,3-benzoxazole-2-carboxylic acid with 3-amino-4-methoxybenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

Product Name

3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H20N2O4/c1-14-7-9-19-18(11-14)25-23(29-19)16-5-4-6-17(12-16)24-22(26)15-8-10-20(27-2)21(13-15)28-3/h4-13H,1-3H3,(H,24,26)

InChI Key

HACZYTKGJWWYLZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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